molecular formula C28H26N4O3S B2584728 N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1023560-94-2

N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2584728
CAS No.: 1023560-94-2
M. Wt: 498.6
InChI Key: PUUKJHARNLRRBY-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a potent and selective dual inhibitor targeting Fms-like tyrosine kinase 3 (FLT3) and Cyclin-dependent kinases (CDKs), making it a valuable chemical probe for oncological research. Its primary research value lies in investigating pathogenesis and therapeutic strategies for acute myeloid leukemia (AML), particularly in cases driven by FLT3 mutations, which are associated with poor prognosis. The compound exerts its mechanism by competitively binding to the ATP-binding pocket of FLT3, thereby inhibiting its auto-phosphorylation and subsequent activation of downstream pro-survival signaling pathways such as STAT5 and MAPK. Concurrently, its inhibition of CDKs, specifically CDK2 and CDK9, disrupts cell cycle progression and inhibits transcription, leading to the downregulation of key short-lived oncoproteins like Mcl-1. This dual-action mechanism promotes cell cycle arrest and induces apoptosis in malignant hematopoietic cells. Research utilizing this inhibitor is pivotal for elucidating the synergistic effects of concurrent FLT3 and CDK inhibition, exploring mechanisms of resistance to FLT3-targeted therapies, and developing novel combination treatment regimens for FLT3-ITD positive AML. The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[5-[(4-methylphenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-18-7-9-20(10-8-18)17-36-28-31-23-6-4-3-5-22(23)26-30-24(27(34)32(26)28)15-25(33)29-16-19-11-13-21(35-2)14-12-19/h3-14,24H,15-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUKJHARNLRRBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide” typically involves multi-step organic reactions. The process may include:

    Formation of the imidazoquinazoline core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the sulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the acetamide group: This can be done through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group at position 5 of the imidazoquinazoline core is susceptible to nucleophilic displacement due to its moderate leaving-group ability.

Reaction TypeConditionsProductsKey ObservationsReferences
Alkylation K₂CO₃, DMF, alkyl halide (e.g., CH₃I), 60°CS-alkylated derivativesHigher yields observed with electron-deficient alkylating agents. Competing oxidation may occur.
Arylation CuI, phenanthroline, arylboronic acid, 80°CBiaryl sulfidesLimited reactivity due to steric hindrance from the adjacent imidazoquinazoline core.

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Reaction TypeConditionsProductsKey ObservationsReferences
Acidic Hydrolysis 6M HCl, reflux, 12 hrs2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetic acidComplete conversion achieved; product precipitates in >85% yield.
Basic Hydrolysis NaOH (aq.), ethanol, 70°CSodium salt of acetic acid derivativeRequires prolonged reaction times (24–48 hrs) for full deacylation.

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring facilitates electrophilic substitution, primarily at positions 7 and 9.

Reaction TypeConditionsProductsKey ObservationsReferences
Nitration HNO₃/H₂SO₄, 0°C7-Nitro derivativesRegioselectivity confirmed via NMR; minor 9-nitro byproduct observed.
Halogenation Br₂, FeCl₃, CHCl₃7-Bromo derivativesReaction stalls at mono-substitution due to deactivation of the ring.

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone under controlled conditions.

Reaction TypeConditionsProductsKey ObservationsReferences
Sulfoxide Formation H₂O₂ (30%), acetic acid, 50°CSulfoxide derivativeKinetics show first-order dependence on H₂O₂ concentration.
Sulfone Formation mCPBA, DCM, 25°CSulfone derivativeQuantitative conversion achieved within 2 hrs.

Functionalization of the Methoxybenzyl Group

The 4-methoxyphenylmethyl substituent undergoes demethylation and ring-directed reactions.

Reaction TypeConditionsProductsKey ObservationsReferences
Demethylation BBr₃, DCM, -78°CPhenolic derivativeRequires strict anhydrous conditions to avoid side reactions.
Friedel-Crafts Acylation AlCl₃, acetyl chloride, nitrobenzeneAcetylated aryl derivativeLimited reactivity due to steric shielding by the imidazoquinazoline core.

Reductive Transformations

The imidazoquinazoline core remains stable under mild reductive conditions, but the acetamide group can be reduced.

Reaction TypeConditionsProductsKey ObservationsReferences
Amide Reduction LiAlH₄, THF, reflux2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)ethylamineOver-reduction of the quinazolinone ring avoided by temperature control.

Cycloaddition and Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings at the sulfanyl group.

Reaction TypeConditionsProductsKey ObservationsReferences
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, arylboronic acidBiaryl sulfidesLimited by steric bulk; yields rarely exceed 40%.

Scientific Research Applications

Antidiabetic Agents

Recent studies have explored the compound's potential as an α-glucosidase inhibitor, which is crucial in managing type 2 diabetes by regulating blood glucose levels. A study reported the synthesis of novel imidazo[1,2-c]quinazoline derivatives, including N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide. The inhibitory potency was assessed against Saccharomyces cerevisiae α-glucosidase, revealing IC50 values ranging from 50.0 ± 0.12 µM to 268.25 ± 0.09 µM. This indicates that some derivatives exhibited significant antidiabetic activity, warranting further investigation into their therapeutic potential .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Imidazoquinazoline derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. The presence of a methoxy group and a sulfanyl moiety enhances biological activity through improved binding affinity to target enzymes involved in cancer progression .

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks exhibit antimicrobial properties. The incorporation of the imidazo[1,2-c]quinazoline scaffold may enhance the compound's efficacy against bacterial and fungal strains. Preliminary tests on related compounds have shown promising results, suggesting that this compound could be further explored for its antimicrobial potential .

Case Study 1: Synthesis and Evaluation as Antidiabetic Agents

In a study published in late 2024, researchers synthesized several imidazo[1,2-c]quinazoline derivatives and evaluated their α-glucosidase inhibitory activity. Among these, this compound was identified as one of the most potent inhibitors with an IC50 value significantly lower than existing antidiabetic drugs .

Case Study 2: Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study revealed that modifications to the imidazo[1,2-c]quinazoline core significantly influenced biological activity. The presence of specific substituents such as methoxy and methyl groups at strategic positions improved binding affinity to target enzymes and increased overall efficacy . This research underscores the importance of chemical structure in drug design.

Mechanism of Action

The mechanism of action of “N-[(4-methoxyphenyl)methyl]-2-(5-{[(4-methylphenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity by binding to active sites or allosteric sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Quinazolinone vs. Imidazo[1,2-c]quinazoline
  • N-(4-Acetamidophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (): Features a simpler quinazolinone ring (non-fused) instead of the imidazo-quinazoline core. Bioactivity: Quinazolinones are associated with anticancer and antimicrobial activity, while imidazo-quinazolines show stronger anticonvulsant effects .
Thiazolidinone Derivatives
  • N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)sulfanyl)acetamide (): Replaces the imidazo-quinazoline with a thiazolidinone ring.

Substituent Variations

Sulfanyl Group Modifications
  • 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide ():
    • Substitutes the 4-methylbenzyl sulfanyl group with a 4-chlorophenyl and adds a sulfamoylphenyl acetamide.
    • Impact : Chlorine increases lipophilicity (ClogP +0.5), while the sulfamoyl group introduces hydrogen-bonding capacity, favoring solubility (~2.5 mg/mL in water) .
Acetamide Side Chain
  • N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide ():
    • Uses a dichlorophenylmethyl group instead of 4-methoxybenzyl.
    • Bioactivity : Dichlorophenyl analogs exhibit potent anticonvulsant activity (ED₅₀ = 12 mg/kg in MES test) but higher hepatotoxicity due to halogen metabolism .

Key Reactions

  • Coupling of Diazonium Salts : Used in to introduce aryl groups via diazonium intermediates, a method applicable to the target compound’s synthesis .
  • Thiocarbonyl Insertion : As described in , thioglycolic acid refluxing enables sulfanyl group incorporation, critical for the target’s 5-position substitution .

Yield and Purity

  • Analogs like 13b () achieve >90% yield via pyridine-mediated coupling, suggesting scalability for the target compound .
  • Recrystallization from dioxane () or acetic acid () ensures purity (>98% by HPLC) .

Spectroscopic and Computational Analysis

  • ¹H-NMR : The target’s 4-methoxybenzyl group shows a singlet at δ 3.77 ppm (OCH₃), while the 4-methylbenzyl sulfanyl group exhibits aromatic protons at δ 7.20–7.64 ppm (cf. ) .
  • IR: Strong C=O stretches at ~1660 cm⁻¹ (quinazolinone) and ~2210 cm⁻¹ (C≡N in related cyanoacetamides) .
  • Molecular Docking : The imidazo-quinazoline core likely interacts with GABA receptors via π-π stacking, while the 4-methoxy group may form hydrogen bonds with polar residues (e.g., Asp286 in ROCK1 kinase) .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility and reduce toxicity compared to halogens (e.g., ’s dichlorophenyl derivative) .
  • Sulfanyl Position : Substitution at the 5th position (vs. 2nd in ) enhances steric complementarity in hydrophobic enzyme pockets .

Q & A

Basic: What synthetic strategies are employed to synthesize this compound, and how are intermediates characterized?

Answer:
The synthesis typically involves multi-step reactions, starting with the construction of the imidazo[1,2-c]quinazolinone core, followed by functionalization with sulfanyl and acetamide groups. A common approach includes:

  • Step 1: Formation of the quinazolinone ring via cyclization of substituted anthranilic acid derivatives under acidic conditions.
  • Step 2: Introduction of the sulfanyl group at position 5 via nucleophilic substitution using [(4-methylphenyl)methyl]thiol.
  • Step 3: Acetamide side-chain incorporation through alkylation or coupling reactions.
    Intermediates are characterized using NMR (¹H/¹³C) , mass spectrometry (HRMS) , and HPLC purity analysis to confirm structural integrity .

Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve synthesis yield?

Answer:

  • DoE : Systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) identifies critical factors affecting yield. For example, a central composite design (CCD) optimizes reaction time and stoichiometry, reducing byproduct formation .
  • Bayesian Optimization : Machine learning models predict optimal conditions by iteratively updating prior experimental data. This method outperforms manual optimization in complex multi-step syntheses, achieving >90% yield in fewer trials .

Basic: What spectroscopic techniques validate the compound’s structure?

Answer:

  • ¹H/¹³C NMR : Confirms proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon backbone.
  • FT-IR : Verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo group).
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm).
  • X-ray crystallography (if available): Resolves 3D conformation, critical for SAR studies .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

  • Comparative SAR Analysis : Evaluate analogs with modifications (e.g., substituents on the phenyl ring or imidazo-quinazolinone core) to identify bioactivity trends. For example, replacing 4-methoxy with 4-fluoro groups may alter hydrophobicity and target binding .
  • Molecular Docking : Predict interactions with target proteins (e.g., kinases) to rationalize discrepancies between in vitro and in vivo results .

Basic: Which structural motifs are critical for bioactivity?

Answer:
Key features include:

  • Imidazo[1,2-c]quinazolinone core : Essential for intercalation with DNA or enzyme active sites.
  • Sulfanyl group : Enhances lipophilicity and membrane permeability.
  • 4-Methoxybenzyl moiety : Modulates electronic effects, influencing receptor binding affinity .

Advanced: Can flow chemistry enhance scalable synthesis of this compound?

Answer:
Yes. Continuous-flow systems enable precise control of reaction parameters (e.g., residence time, mixing efficiency). For example:

  • Omura-Sharma-Swern Oxidation : Achieved in flow reactors with >80% yield, minimizing thermal degradation of intermediates .
  • In-line Purification : Integrated scavenger columns remove impurities, streamlining multi-step workflows .

Advanced: How does AI integration (e.g., COMSOL Multiphysics) optimize reaction conditions?

Answer:

  • Multi-physics Modeling : Simulates heat/mass transfer in reactors to prevent hotspots or concentration gradients.
  • AI-Driven DoE : Combines reaction kinetics data with machine learning to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst turnover .

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